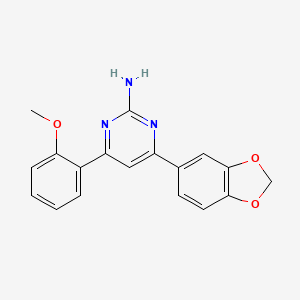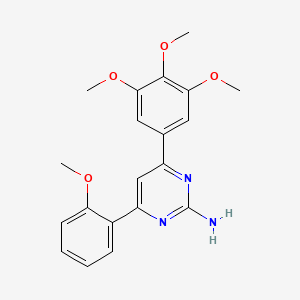
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine, also known as 4-F6MP, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as a drug target, its ability to modulate enzyme activity, and its potential to act as a signal transduction molecule. 4-F6MP has been studied in both in vitro and in vivo studies, and has been found to have a number of beneficial effects.
Wissenschaftliche Forschungsanwendungen
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential to act as a drug target. It has been shown to bind to the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammatory processes. In addition, 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been studied for its potential to modulate enzyme activity and act as a signal transduction molecule. It has been found to bind to the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism, and to act as an agonist at the G-protein coupled receptor GPR35, which is involved in the regulation of intracellular calcium levels.
Wirkmechanismus
The mechanism of action of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to act as an agonist at the G-protein coupled receptor GPR35, which is involved in the regulation of intracellular calcium levels. In addition, it has been found to bind to the enzyme adenylate cyclase, which is involved in the regulation of cellular metabolism.
Biochemical and Physiological Effects
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine has been found to have a number of beneficial effects. In vitro studies have shown that 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In addition, it has been found to have anti-inflammatory effects, as well as anti-bacterial and anti-fungal effects. In vivo studies have shown that 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can reduce the symptoms of asthma and allergic rhinitis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is a relatively stable compound, and is not easily degraded by heat or light. However, there are a few limitations to its use in laboratory experiments. It can be toxic at high concentrations, and can cause skin irritation. In addition, it is a relatively new compound, and its effects on human health and physiology are not yet fully understood.
Zukünftige Richtungen
The potential applications of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine are numerous, and further research is needed to fully understand its effects. Future research should focus on the development of more effective synthesis methods, as well as the potential therapeutic applications of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine. In addition, further research should be conducted to better understand the mechanism of action of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine, as well as its biochemical and physiological effects. Finally, further research should be conducted to better understand the potential toxic effects of 4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine.
Synthesemethoden
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine can be synthesized using a number of different methods. The most common method is a nucleophilic aromatic substitution reaction, which involves the reaction of 4-chloro-6-methylphenylpyrimidin-2-amine with furan in the presence of a base catalyst. Other methods of synthesis, such as a palladium-catalyzed reaction, have also been developed.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-2-5-11(8-10)12-9-13(18-15(16)17-12)14-6-3-7-19-14/h2-9H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCZFGGGJYBUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=N2)N)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Furan-2-yl)-6-(3-methylphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Benzyloxy)phenyl]-6-(2-methoxyphenyl)pyrimidin-2-amine](/img/structure/B6347855.png)










![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)

